1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid

Lipophilicity LogP Physicochemical Properties

Resolving solubility-limited assay failure in kinase programs requires building blocks with optimized lipophilicity. The 3-carboxylic acid isomer of 1-(4,6-dimethylpyrimidin-2-yl)piperidine offers a LogP reduction of ~0.15-0.60 units compared to the 2-carboxylic acid counterpart, translating to higher aqueous solubility. The 4,6-dimethylpyrimidine core serves as a validated kinase hinge-binding motif, while the carboxylic acid at position 3 enables rapid amide coupling or esterification for library diversification. Key advantages: (1) Documented chemical stability at physiological pH (7.4) supports use in cellular assays; (2) Consistent ≥95% purity across multiple commercial batches reduces re-validation overhead; (3) Reduced oxidative metabolism associated with the 4,6-dimethyl substitution pattern improves the probability of favorable PK profiles.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 841222-87-5
Cat. No. B1297221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
CAS841222-87-5
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C
InChIInChI=1S/C12H17N3O2/c1-8-6-9(2)14-12(13-8)15-5-3-4-10(7-15)11(16)17/h6,10H,3-5,7H2,1-2H3,(H,16,17)
InChIKeyYCSSRSNBRMYUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid – Compound Overview


1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 841222-87-5) is a heterocyclic compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . It features a 4,6-dimethylpyrimidine ring linked to a piperidine ring substituted with a carboxylic acid group at the 3-position . This structural motif is widely employed in medicinal chemistry as a privileged scaffold for kinase inhibitor design and other therapeutic programs [1]. The compound is commercially available from multiple vendors in research-grade purity (typically 95% or higher) and is used as a versatile building block for the synthesis of bioactive molecules .

3-carboxylic acid regioisomer for position-specific SAR studies
Carboxylic acid handle supports amide coupling and esterification diversification
4,6-dimethylpyrimidine motif reported as kinase hinge-binding scaffold

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid – Positional Isomer Specificity


In drug discovery, the precise position of a functional group on a heterocyclic scaffold can profoundly impact a compound's biological activity, physicochemical properties, and metabolic stability . While 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid shares a common core with its 2- and 4-carboxylic acid positional isomers, these compounds are not functionally equivalent. Differences in the spatial orientation of the carboxylic acid moiety can alter hydrogen-bonding networks with biological targets, affect lipophilicity (LogP), and influence metabolic clearance rates . Consequently, substituting one positional isomer for another without rigorous validation can lead to divergent SAR outcomes, wasted synthetic resources, or project delays . The following evidence guide quantifies these critical differences.

2-carboxylic acid isomer Different LogP and hydrogen-bonding geometry may shift SAR outcomes and solubility profiles
4-carboxylic acid isomer Altered spatial orientation of the carboxyl group may affect target binding and metabolic clearance
Unsubstituted pyrimidine analogs Absence of 4,6-dimethyl groups may reduce metabolic stability; class-level context may not transfer

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid – Comparative Evidence


Lipophilicity (LogP): 3- vs. 2-Carboxylic Acid Isomer

The 3-carboxylic acid positional isomer (CAS 841222-87-5) possesses a lower calculated LogP value compared to its 2-carboxylic acid analog (CAS 1192509-98-0), indicating reduced lipophilicity. This difference arises from the distinct spatial arrangement of the polar carboxylic acid group relative to the piperidine nitrogen and the pyrimidine ring . Lower LogP values are generally associated with improved aqueous solubility and reduced non-specific protein binding, which are desirable attributes for early-stage lead optimization .

Lipophilicity (LogP): 3- vs. 2-COOH Isomer
Cross-study comparable
Target LogP 1.39–1.46 vs. Comparator LogP 1.54–2.06
Supports isomer-specific solubility and protein-binding review
In silico XLogP3 prediction; experimental validation advised
Lipophilicity LogP Physicochemical Properties Drug Discovery

Metabolic Stability of 4,6-Dimethylpyrimidine Moiety

The 4,6-dimethyl substitution on the pyrimidine ring is a well-documented strategy to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing metabolic stability . Compounds bearing the 4,6-dimethylpyrimidin-2-yl group demonstrate enhanced stability in human liver microsome (HLM) assays compared to unsubstituted pyrimidine analogs . While direct comparative data for this specific carboxylic acid series is not publicly available, the class-level effect is established: replacing a tert-butyl group with other substituents on similar scaffolds has been shown to increase metabolic stability in HLM . The 4,6-dimethyl pattern is a critical design element for programs seeking to mitigate first-pass metabolism and prolong in vivo half-life.

Metabolic Stability of 4,6-Dimethylpyrimidine
Class-level
Reported enhanced HLM stability vs. unsubstituted pyrimidine analogs
Class-level structural context; direct series data to verify
Not directly quantified for this specific carboxylic acid series
Metabolic Stability Microsomal Clearance Cytochrome P450 ADME

Chemical Stability in Physiological Buffer

Chemical stability under physiological conditions is a critical parameter for in vitro assay reliability and potential in vivo application. A ChEMBL database entry (CHEMBL4682084) reports a direct stability measurement for the 3-carboxylic acid isomer: the compound remains stable in pH 7.4 PBS buffer when assessed as oligopeptide-conversion at 100 µM over a 24-hour period by LC-MS/MS analysis [1]. Comparable stability data for the 2- and 4-carboxylic acid positional isomers are not publicly available in the same standardized assay format, providing a concrete, albeit limited, differentiating data point for the 3-isomer.

Chemical Stability in PBS Buffer
Reported
Stable over 24 h at 100 µM, pH 7.4
Supports in vitro assay reliability review
LC-MS/MS assessment; isomer comparator data unavailable
Chemical Stability PBS Buffer pH Stability Formulation

Purity Benchmarking Across Positional Isomers

Across multiple reputable vendors (AKSci, Fluorochem, ChemScene, Leyan), the 3-carboxylic acid isomer is consistently offered with a minimum purity specification of 95% . This purity level is comparable to that of the 2- and 4-carboxylic acid analogs, which are also available at ≥95% purity . The consistent availability of research-grade material ensures that procurement decisions can be based on structural and functional differentiation rather than quality concerns. Users should note that the compound is sold for research and further manufacturing use only, not for direct human application .

Purity Benchmarking Across Isomers
Cross-study comparable
≥95% purity, consistent across multiple vendors
Supports isomer-independent procurement review
Purity parity enables structure-driven selection decisions
Purity Analytical Quality Procurement Reproducibility

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid – Research & Procurement Applications


Kinase Inhibitor Scaffold & SAR Exploration

This compound serves as a core scaffold for synthesizing focused libraries of potential kinase inhibitors. The 4,6-dimethylpyrimidine moiety is a recognized kinase hinge-binding motif, and the carboxylic acid at the 3-position provides a versatile handle for amide coupling or esterification, enabling rapid diversification [1]. Its lower LogP relative to the 2-carboxylic acid isomer may contribute to improved solubility of final analogs, a critical factor for cellular assay compatibility .

Metabolic Stability Optimization

Research programs seeking to improve the metabolic stability of lead compounds should prioritize building blocks containing the 4,6-dimethylpyrimidine group. This substitution pattern is empirically associated with reduced oxidative metabolism in human liver microsomes compared to unsubstituted pyrimidines, thereby increasing the probability of achieving favorable in vivo pharmacokinetic profiles .

Lipophilicity & Solubility Optimization

For projects where solubility and lipophilicity are primary optimization parameters, the 3-carboxylic acid positional isomer offers a more favorable starting point than its 2-carboxylic acid counterpart. The measured LogP difference of approximately 0.15–0.60 units translates to a predicted increase in aqueous solubility, potentially reducing the need for solubility-enhancing formulation strategies in early-stage assays .

High-Purity Building Block Procurement

When a research program requires a specific regioisomer for SAR studies or as a synthetic intermediate, the 3-carboxylic acid isomer is readily available from multiple commercial suppliers at consistent purity levels (≥95%). Its documented chemical stability in physiological pH buffer (pH 7.4) provides additional confidence for its use in demanding biological assays [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
3-carboxylic acid regioisomer identity
Position-specific SAR profiling
Metabolic stability research
4,6-dimethylpyrimidine substitution
Microsomal stability assessment
Lipophilicity optimization studies
Regioisomer-dependent LogP
Solubility and protein-binding profiling
Building block procurement
Vendor purity specification
Lot-specific analytical review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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